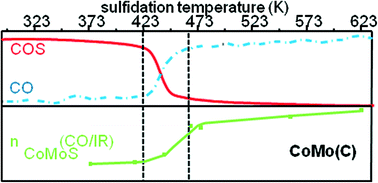A novel method of monitoring the sulfidation of hydrotreating catalysts: the conversion of carbonyl sulfide
Catalysis Science & Technology Pub Date: 2014-09-17 DOI: 10.1039/C4CY00791C
Abstract
During the sulfidation of hydrotreating catalysts under a H2S/H2 flow, the conversion of carbonyl sulfide (COS), present as an impurity, allows one to determine the starting and ending temperatures of the formation of the active sulfide phase. This new and simple method is validated by comparing it with CO adsorption monitored by IR spectroscopy for two CoMo catalysts sulfided either after calcination or after drying. Both methods show that the formation of CoMoS sites occurs at higher temperature when the catalyst is dried instead of calcined before the sulfidation.


Recommended Literature
- [1] Development and characterization of a microfluidic chamber incorporating fluid ports with active suction for localized chemical stimulation of brain slices
- [2] Epitaxial growth of gadolinium and lutetium-based aluminum perovskite thin films for X-ray micro-imaging applications
- [3] Exploring low-cost high energy NASICON cathodes for sodium-ion batteries via a combined machine-learning, ab initio, and experimental approach†
- [4] Dynamic emission quenching of a novel ruthenium(ii) complex by carbon dioxide in solution
- [5] Surface modification imparts selectivity, facilitating redox catalytic studies: quinone mediated oxygen reduction†
- [6] Stability of optoelectronic materials and devices: a themed collection
- [7] Nonanebis(peroxoic acid) mediated efficient and selective oxidation of sulfide†
- [8] Condensed proanthocyanidins from cranberries and cola nuts
- [9] Direct fabrication of tri-metallic PtPdCu tripods with branched exteriors for the oxygen reduction reaction†
- [10] CONTENTS, VOLUME 3, 2002

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 14919-17-6
-
CAS no.: 131525-50-3









